

A Technical Guide to (3-Benzylphenyl)boronic Acid for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-benzylphenyl)boronic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-benzylphenyl)boronic acid**, a key building block in modern organic synthesis. This document details its chemical properties, provides robust experimental protocols for its synthesis and application, and illustrates the core chemical workflows involved.

Chemical Identity and Properties

(3-Benzylphenyl)boronic acid, also known by its IUPAC name [3-(phenylmethyl)phenyl]boronic acid, is an organoboron compound widely utilized in medicinal chemistry and materials science. Its utility stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Synonyms: [3-(Phenylmethyl)phenyl]boronic acid CAS Number: 173394-24-6

Molecular Formula: $C_{13}H_{13}BO_2$

Table 1: Physicochemical and Spectroscopic Data for **(3-Benzylphenyl)boronic acid**

Property	Value	Citation(s)
Molecular Weight	212.05 g/mol	
Appearance	Expected to be a white to off-white solid	
Melting Point	Not consistently reported; similar arylboronic acids melt in the range of 120-220 °C	
¹ H NMR (DMSO-d ₆ , 400 MHz)	Estimated shifts:	[1] [2] [3]
δ ~8.1 (br s, 2H)	B(OH) ₂	
δ ~7.7-7.8 (m, 2H)	Ar-H ortho to B(OH) ₂	
δ ~7.3-7.4 (m, 2H)	Ar-H	
δ ~7.1-7.3 (m, 5H)	Ar-H (benzyl ring)	
δ ~4.0 (s, 2H)	-CH ₂ -	
¹³ C NMR (DMSO-d ₆ , 101 MHz)	Estimated shifts:	[1] [2] [4]
δ ~168 (possible)	C-B (often broad or unobserved)	
δ ~142	C-CH ₂ (quaternary)	
δ ~141	C-ipso (benzyl ring, quaternary)	
δ ~135-136	Ar-CH	
δ ~130-133	Ar-CH	
δ ~129	Ar-CH (benzyl ring)	
δ ~128	Ar-CH (benzyl ring)	
δ ~126	Ar-CH (benzyl ring)	
δ ~41	-CH ₂ -	

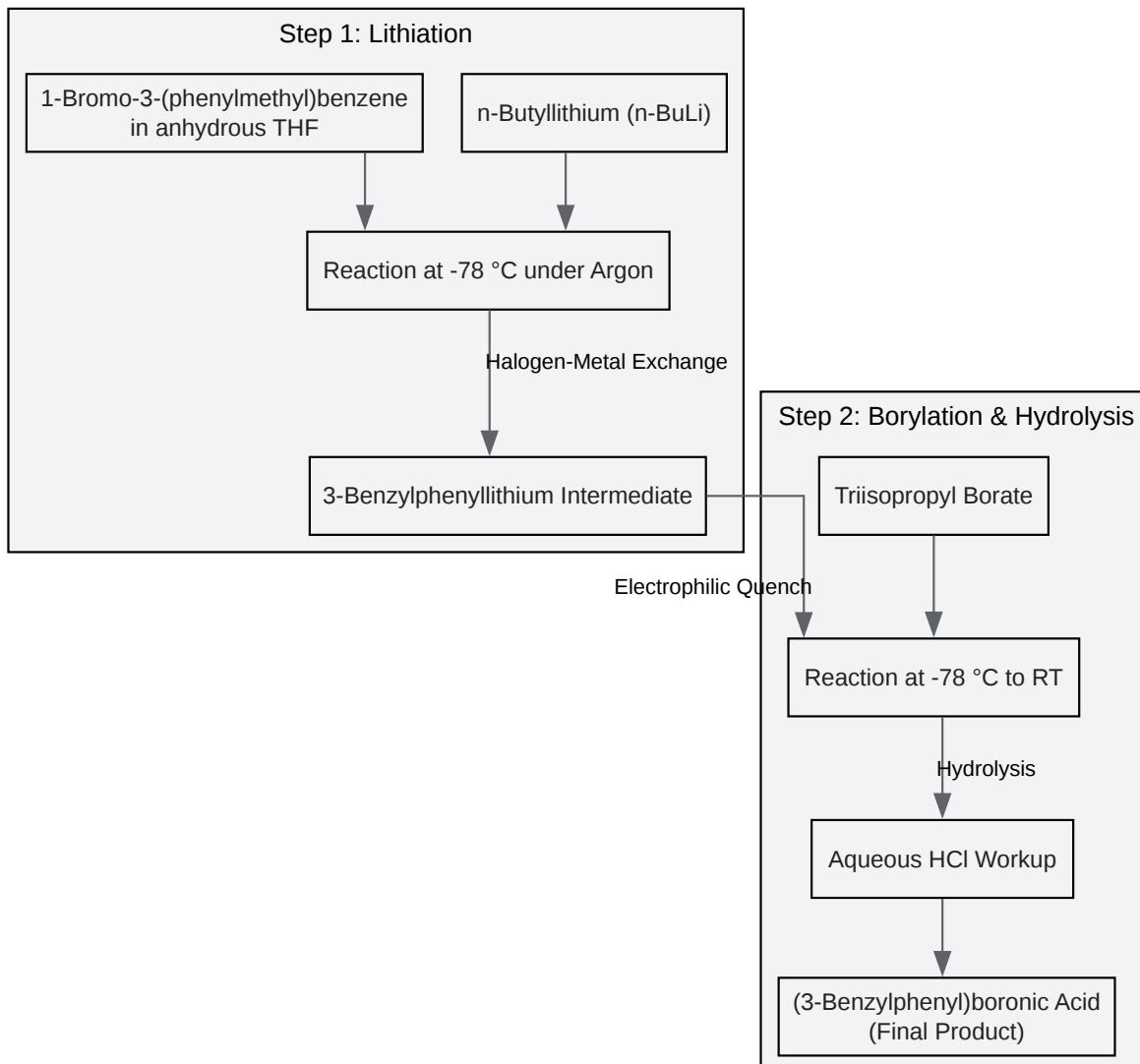
Note: NMR spectral data are estimations based on analyses of structurally similar compounds, such as 3-carboxyphenylboronic acid and phenylboronic acid itself. The chemical shift of the carbon atom attached to boron is often broadened due to quadrupolar relaxation and may be difficult to observe.[\[2\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **(3-benzylphenyl)boronic acid** and its application in the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established methods for the synthesis of arylboronic acids from aryl halides.[\[5\]](#)[\[6\]](#) The starting material, 1-bromo-3-(phenylmethyl)benzene, is commercially available.

Workflow for the Synthesis of **(3-Benzylphenyl)boronic Acid**

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A plausible synthetic workflow for **(3-benzylphenyl)boronic acid**.

Materials:

- 1-Bromo-3-(phenylmethyl)benzene

- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl), 2 M aqueous solution
- Ethyl acetate
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

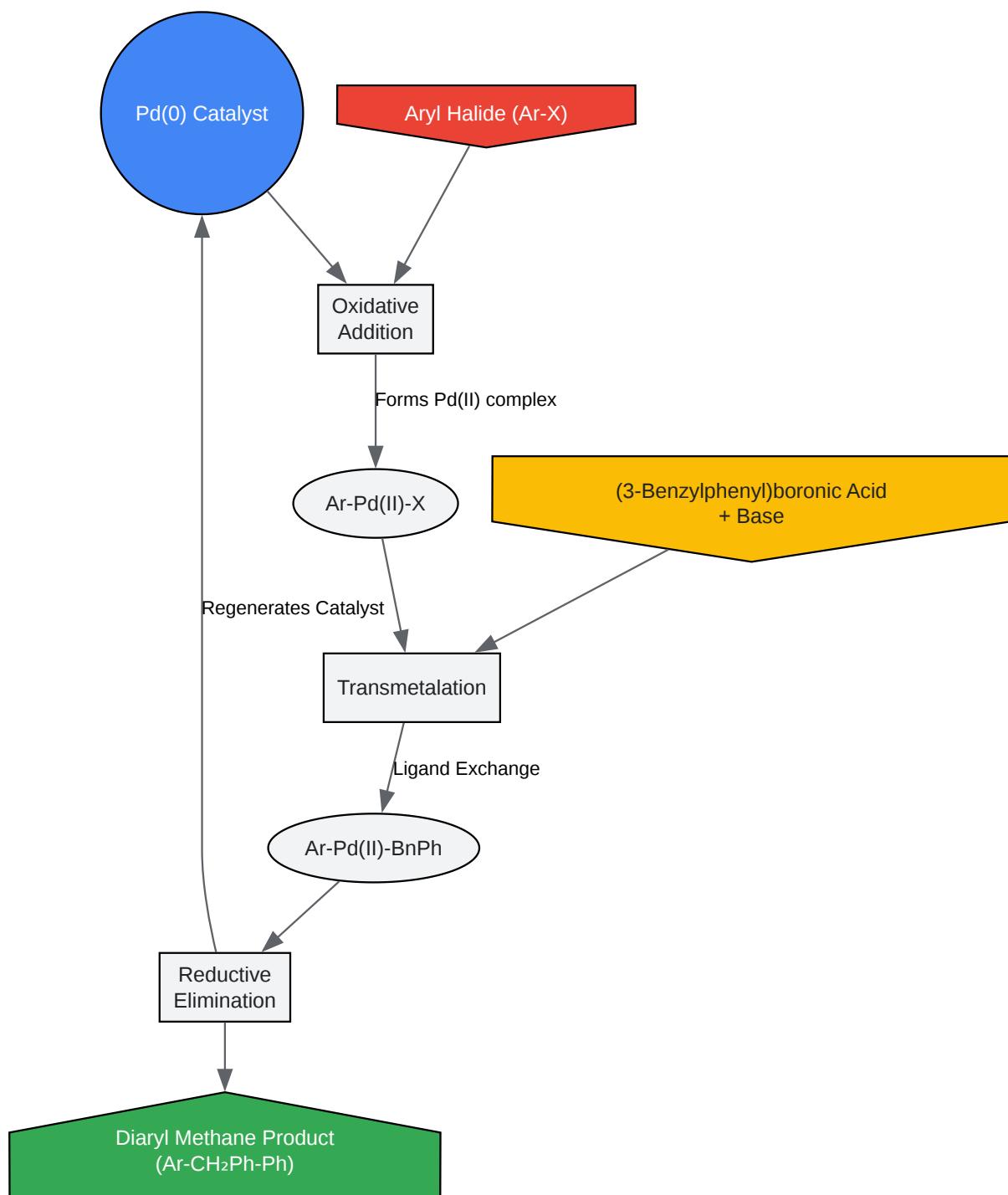
Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add 1-bromo-3-(phenylmethyl)benzene (1.0 eq).
- Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
- Stir the resulting mixture at -78 °C for 1 hour.
- To this solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the flask in an ice bath and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or silica gel column chromatography to yield **(3-benzylphenyl)boronic acid**.

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of **(3-benzylphenyl)boronic acid** (or its pinacol ester derivative) with an aryl halide to form a diarylmethane structure.[7][8][9]

Catalytic Cycle of the Suzuki-Miyaura Reaction

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The catalytic cycle for Suzuki-Miyaura cross-coupling.

Materials:

- **(3-Benzylphenyl)boronic acid** (1.5 eq)
- Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- SPhos (buchwald ligand) (4 mol%)
- Potassium phosphate (K_3PO_4) (3.0 eq)
- Toluene
- Water (degassed)

Procedure:

- To a Schlenk flask or reaction vial, add the aryl halide (1.0 eq), **(3-benzylphenyl)boronic acid** (1.5 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), SPhos (0.04 eq), and K_3PO_4 (3.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
- Wash with water and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane product.

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- To cite this document: BenchChem. [A Technical Guide to (3-Benzylphenyl)boronic Acid for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278533#3-phenylmethyl-phenyl-boronic-acid-iupac-name>]

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